
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Overview
Description
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine (CAS: 1979-96-0; molecular formula: C₅H₃Cl₂N₃O₂S) is a heterocyclic compound featuring a pyrimidine core substituted with chlorine, methylthio, and nitro groups at positions 4,6; 2; and 5, respectively. Key properties include:
- Molecular weight: 240.07 g/mol .
- Storage: Requires an inert atmosphere at 2–8°C .
- Hazards: Classified as H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
This compound is a versatile intermediate in organic synthesis, particularly for constructing tetrasubstituted purines , pyrimidine derivatives , and heterocyclic scaffolds for pharmaceuticals . Its reactivity stems from the electron-withdrawing nitro group and labile chlorine atoms, enabling sequential nucleophilic substitutions .
Preparation Methods
The preparation of STF083010 involves synthetic routes that typically include the use of organic solvents and reagents. The compound is supplied as a lyophilized powder and can be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution . The specific synthetic routes and industrial production methods are not widely detailed in publicly available literature, but the compound’s stability and solubility properties are well-documented .
Chemical Reactions Analysis
STF083010 undergoes various chemical reactions, primarily involving its interaction with the IRE1 enzyme. The compound specifically inhibits the RNase activity of IRE1, blocking the prolonged unfolded protein response (UPR) initiation . This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, which is crucial for the expression of many UPR responsive genes . The major products formed from these reactions include downregulated expression of GRP78, phosphorylated IRE1, spliced XBP1, CHOP, and caspase-3 .
Scientific Research Applications
Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
The synthesis of DCMNP typically involves a multi-step chemical process. A notable method includes:
- Step 1 : Nitration of diethyl malonate using concentrated nitric acid to produce 2-nitro diethyl malonate.
- Step 2 : Cyclization with thiourea in the presence of sodium alcoholate to form a pyrimidine heterocyclic compound.
- Step 3 : Methylation using dimethyl sulfate.
- Step 4 : Chlorination with phosphorus oxychloride to yield the final product .
This method is efficient and yields high purity products, making it suitable for further applications.
Biological Activities
DCMNP has been studied for its potential biological activities, particularly in the realm of medicinal chemistry:
Antimicrobial Properties
Research indicates that DCMNP exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Antiviral Activity
DCMNP has shown promise in antiviral applications. It has been investigated for its ability to inhibit viral replication mechanisms, making it a candidate for antiviral drug development .
Pharmaceutical Applications
The compound serves as an intermediate in the synthesis of various pharmaceuticals:
- Nucleoside Analogues : DCMNP is utilized in the synthesis of tetrasubstituted purines, which are crucial in developing antiviral and anticancer agents. Its structure allows for modifications that lead to compounds with enhanced efficacy against specific diseases .
- Anticancer Agents : The compound's derivatives have been explored for their anticancer properties, particularly in targeting specific cancer cell lines .
Agricultural Applications
DCMNP also finds applications in agricultural chemistry:
Herbicides
Research has shown that derivatives of DCMNP can act as herbicides, providing effective weed control while minimizing environmental impact. The chlorinated pyrimidine structure contributes to its herbicidal activity by interfering with plant growth processes .
Insecticides
The compound has been evaluated for its insecticidal properties, demonstrating effectiveness against certain pests that threaten crop yields. Its mechanism involves disrupting insect metabolic pathways .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study published in ResearchGate highlighted the antimicrobial properties of DCMNP against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Synthesis of Nucleosides
In another study focusing on the synthesis of tetrasubstituted purines from DCMNP, researchers successfully demonstrated a straightforward synthetic pathway that yielded high-purity products suitable for pharmaceutical applications. This method showcased the versatility of DCMNP as a building block in drug development .
Mechanism of Action
STF083010 exerts its effects by specifically inhibiting the RNase activity of the IRE1 enzyme, which is a key player in the unfolded protein response (UPR) pathway . By blocking the splicing of XBP1 mRNA, STF083010 prevents the expression of UPR responsive genes, thereby reducing cellular stress and apoptosis . This mechanism is particularly beneficial in conditions where prolonged UPR activation contributes to disease progression, such as cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following analogs share structural similarities but differ in substituents, influencing their reactivity and applications:
Key Observations :
- Chlorine Position : Chlorine at C4/C6 enhances electrophilicity, enabling nucleophilic displacement (e.g., purine synthesis) .
- Nitro Group : The nitro group at C5 stabilizes the pyrimidine ring and directs substitutions at adjacent positions .
- Methylthio vs. Cyano: Methylthio (SCH₃) at C2 is less reactive than cyano (CN), requiring oxidation to sulfone for displacement .
Nucleophilic Displacement Reactions
- 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine :
- 2,4,6-Trichloro-5-nitropyrimidine :
Chlorination and Functionalization
- 4,5,6-Trichloropyrimidine-2-carbonitrile :
Physical Properties and Stability
Biological Activity
Chemical Structure and Properties
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine is a pyrimidine derivative characterized by two chlorine atoms, a methylthio group, and a nitro group. Its chemical formula is , with a molecular weight of approximately 240.07 g/mol. This compound serves primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, owing to its structural complexity and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism of action is believed to involve the inhibition of nucleic acid synthesis in bacteria and fungi, disrupting essential enzymatic pathways necessary for microbial growth.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that derivatives of this compound possess notable antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains were reported, indicating effective inhibition at low concentrations .
- Fungal Inhibition : In vitro tests have shown that this compound can inhibit the growth of several fungal species, making it a potential candidate for agricultural fungicides.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in nucleic acid metabolism. This inhibition can lead to growth suppression in microbial species, highlighting its potential utility in developing new antimicrobial agents .
Table: Biological Activity Summary
Synthesis and Applications
The synthesis of this compound typically involves multi-step processes that yield favorable results under controlled conditions. The compound can be modified to enhance its biological activity or to create more complex molecules suitable for pharmaceutical applications.
Potential Applications
- Agricultural Chemicals : Due to its antimicrobial properties, it is being explored as a potential pesticide or fungicide.
- Pharmaceutical Development : Its role as an intermediate in drug synthesis positions it as a valuable compound in creating novel therapeutic agents targeting various diseases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine in laboratory settings?
- Methodological Answer: Due to its classification as a skin/eye irritant and potential decomposition into harmful gases (e.g., nitrogen oxides), researchers must:
- Use PPE: Nitrile gloves, chemical-resistant lab coats, and sealed goggles .
- Work in a fume hood with negative pressure to prevent inhalation of aerosols or dust .
- Store the compound at 2–8°C in airtight, light-resistant containers to avoid degradation .
- Dispose of waste via licensed hazardous chemical disposal services, adhering to EPA/DOT regulations .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer: Synthesis typically involves sequential functionalization of a pyrimidine core:
Nitration: Introduce the nitro group at position 5 using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .
Chlorination: React with PCl₅ or SOCl₂ at reflux (70–80°C) to substitute hydroxyl or amino groups at positions 4 and 6 .
Methylthio Introduction: Use NaSCH₃ or (CH₃)₂S in polar aprotic solvents (e.g., DMF) with catalytic KI to enhance nucleophilic substitution at position 2 .
Optimization Tips: Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and adjust stoichiometry (1.2–1.5 equivalents for chlorinating agents) to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?
- Methodological Answer:
- 1H/13C NMR: Resolve substituent patterns (e.g., methylthio δ ~2.5 ppm; aromatic protons δ 8.5–9.0 ppm) in deuterated DMSO .
- HPLC-MS: Use a C18 column (MeCN:H₂O gradient) to assess purity (>95%) and confirm molecular weight (M+1 ion at m/z 268.96) .
- IR Spectroscopy: Identify nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
- X-Ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O) for structural validation .
Advanced Research Questions
Q. How does the electronic environment of the pyrimidine ring influence reactivity in nucleophilic substitution reactions?
- Methodological Answer: The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at positions 5, 4, and 6 create a π-deficient ring, activating position 2 for nucleophilic attack.
- DFT Calculations: Predict electrophilicity at position 2 using Fukui indices, correlating with experimental substitution rates (e.g., thiols vs. amines) .
- Kinetic Studies: Compare reaction rates in polar vs. non-polar solvents to assess charge stabilization. For example, DMSO enhances leaving-group departure (methylthio) by stabilizing transition states .
Q. What are the key considerations when designing stability studies under varying pH and temperature conditions?
- Methodological Answer:
- Accelerated Degradation Studies: Incubate samples at 40°C/75% RH for 4 weeks, monitoring decomposition via HPLC (loss of parent compound >5% indicates instability) .
- pH-Dependent Stability: Test buffered solutions (pH 1–13) to identify hydrolysis pathways. Nitro groups may hydrolyze to amines under alkaline conditions (pH >10), requiring neutral storage .
- Light Sensitivity: Expose to UV (254 nm) for 48 hours; quantify nitro-to-nitrite conversion via UV-Vis spectroscopy (λmax shift from 310 nm to 275 nm) .
Q. How can computational chemistry predict reaction pathways for derivatives of this compound?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model solvation effects in DMF/water mixtures to predict solubility and aggregation tendencies .
- Docking Studies: Screen derivatives against target enzymes (e.g., thymidine phosphorylase) using AutoDock Vina; validate with IC₅₀ assays .
- Reaction Pathway Mapping: Use Gaussian09 to calculate activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways) .
Q. What strategies resolve contradictions in catalytic efficiencies reported for multi-step syntheses using this intermediate?
- Methodological Answer:
- Reproducibility Checks: Standardize catalysts (e.g., Pd/C vs. Raney Ni) and solvent purity (HPLC-grade vs. technical) to reduce variability .
- In Situ Monitoring: Use ReactIR to detect transient intermediates (e.g., nitrile oxides) that may deactivate catalysts .
- Meta-Analysis: Compare activation parameters (ΔH‡, ΔS‡) across studies to identify outliers caused by uncontrolled variables (e.g., moisture) .
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanyl-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAWBARMICSLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463051 | |
Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1979-96-0 | |
Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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